Naphtho[2,3-g]quinoline
CAS No.: 257-81-8
Cat. No.: VC19746412
Molecular Formula: C17H11N
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
![Naphtho[2,3-g]quinoline - 257-81-8](/images/structure/VC19746412.png)
Specification
CAS No. | 257-81-8 |
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Molecular Formula | C17H11N |
Molecular Weight | 229.27 g/mol |
IUPAC Name | naphtho[2,3-g]quinoline |
Standard InChI | InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
Standard InChI Key | CUEREEUYAHAYPN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Naphtho[2,3-g]quinoline consists of a naphthalene moiety fused to a quinoline system at the 2,3-positions of the quinoline ring and the g-position of the naphthalene. The IUPAC name reflects this fusion pattern, with the numbering system indicating the specific carbon atoms involved in the ring junction . The molecular formula is , though derivatives may exhibit variations, such as the tetrahydronaphtho[2,3-g]quinoline-5,12-dione () .
Isomeric Variations
The compound’s reactivity and properties are influenced by isomeric configurations. For example, naphtho[2,3-f]quinoline differs in the fusion position of the naphthalene and quinoline units, altering electronic conjugation and steric effects . Such structural nuances impact solubility, luminescence, and interaction with biological targets.
Synthetic Methodologies
Traditional Synthesis Routes
Early synthetic approaches relied on multistep condensation reactions. For instance, Oda et al. (1981) reported the synthesis of 7,8,9,10-tetrahydronaphtho[2,3-g]quinoline-5,12-dione via cyclization reactions involving anthracene derivatives and cyclic ketones . These methods, while effective, often required harsh conditions and yielded moderate outputs.
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate reactions. Tu et al. (2009) demonstrated a one-pot, three-component synthesis of naphtho[2,3-f]quinoline derivatives using aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds under acidic conditions . This method achieved high yields (75–90%) in minutes, highlighting efficiency and environmental benefits .
Catalytic Approaches
Wang et al. (2014) developed an iodine-catalyzed three-component reaction for synthesizing naphtho[2,3-f]pyrano[3,4-c]quinoline derivatives . The protocol employs mild conditions (room temperature, 12–24 hours) and avoids toxic solvents, underscoring its utility for scalable production .
Physicochemical Properties
Spectral Characteristics
Naphtho[2,3-g]quinoline derivatives exhibit distinct UV-Vis and fluorescence spectra due to extended π-conjugation. For example, the dihydroxy derivative () shows absorption maxima at 320 nm and 450 nm, attributed to n→π* and π→π* transitions . Mass spectrometry data (e.g., m/z 263.095 for the tetrahydronaphtho derivative) confirm molecular weights and fragmentation patterns .
Solubility and Stability
The compound’s aromatic structure renders it hydrophobic, with solubility enhanced by polar substituents (e.g., hydroxyl or amino groups) . Stability studies indicate resistance to thermal degradation below 300°C, making it suitable for high-temperature applications .
Functional Derivatives and Their Properties
Tetrahydronaphtho[2,3-g]quinoline-5,12-dione
This derivative () features a partially saturated naphthalene ring, reducing aromaticity and altering electronic properties. Its exact mass (263.09500) and LogP (2.73580) suggest moderate lipophilicity, suitable for membrane permeability in drug design .
Dihydroxy Derivatives
The 5,6-dihydroxy-naphtho[2,3-f]quinoline-7,12-dione () exhibits redox activity due to its quinone moiety, enabling applications in electrochemistry and catalysis .
Table 1: Key Derivatives of Naphtho[2,3-g]quinoline
Applications in Science and Technology
Organic Electronics
Naphtho[2,3-f]quinoline derivatives exhibit strong luminescence in ethanol, with quantum yields up to 0.45, making them candidates for organic light-emitting diodes (OLEDs) . Their tunable emission spectra (450–600 nm) enable color-specific applications .
Catalysis and Synthesis
The iodine-catalyzed synthesis of pyrano-quinoline derivatives demonstrates the compound’s role as a scaffold for complex heterocycles . Such derivatives serve as intermediates in pharmaceuticals and agrochemicals .
Analytical and Computational Insights
Mass Spectrometry
Electron ionization mass spectra of naphtho[2,1,8-def]quinoline () reveal dominant fragments at m/z 203 (M) and 176 (M–HCN), consistent with retro-Diels-Alder fragmentation .
Computational Modeling
Density functional theory (DFT) studies predict HOMO-LUMO gaps of ~3.2 eV for naphtho[2,3-g]quinoline, aligning with observed optical properties . Simulations further suggest strong adsorption on metal surfaces, relevant for sensor design .
Challenges and Future Directions
Current limitations include the scarcity of toxicity data and scalable synthesis routes for the [2,3-g] isomer. Future research should prioritize:
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Green Synthesis: Developing solvent-free or bio-catalytic methods.
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Biological Profiling: Screening for antimicrobial, anticancer, and antiviral activities.
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Materials Optimization: Engineering derivatives with enhanced luminescent efficiency for OLEDs.
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